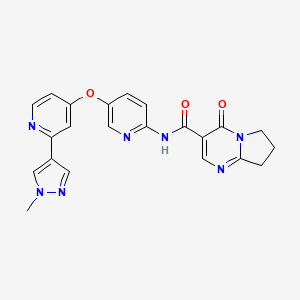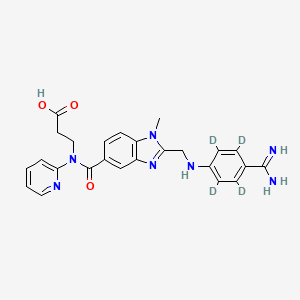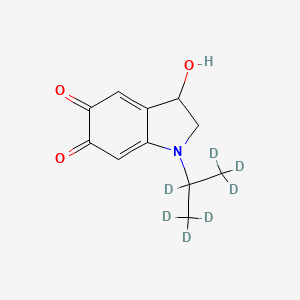
Ondansetron-d3 Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The deuterium atoms in Ondansetron-d3 replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ondansetron-d3 Hydrochloride Salt involves the deuteration of Ondansetron. The process typically includes the following steps:
Deuteration of Starting Material: The starting material, usually a precursor of Ondansetron, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Formation of Ondansetron: The deuterated precursor undergoes a series of chemical reactions, including cyclization and functional group modifications, to form Ondansetron-d3.
Hydrochloride Salt Formation: The final step involves the reaction of Ondansetron-d3 with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ondansetron-d3 Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Ondansetron-d3 Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ondansetron.
Biology: Utilized in biological studies to trace the distribution and elimination of Ondansetron in biological systems.
Medicine: Employed in clinical research to understand the drug’s behavior in the human body and to develop new formulations.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods.
Mecanismo De Acción
Ondansetron-d3 Hydrochloride Salt exerts its effects by blocking serotonin type 3 receptors. These receptors are located on vagal nerve terminals and in the chemoreceptor trigger zone of the brain. By inhibiting these receptors, Ondansetron-d3 prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparación Con Compuestos Similares
Ondansetron Hydrochloride: The non-deuterated form of Ondansetron-d3.
Granisetron Hydrochloride: Another serotonin type 3 receptor antagonist used for similar indications.
Palonosetron Hydrochloride: A newer serotonin type 3 receptor antagonist with a longer half-life.
Uniqueness: Ondansetron-d3 Hydrochloride Salt is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Propiedades
Fórmula molecular |
C18H20ClN3O |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
Clave InChI |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4C=CN=C4C.Cl |
SMILES canónico |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)

